1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano
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Overview
Description
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranosyl units are protected using acetyl groups to prevent unwanted reactions.
Formation of Isopropylidene Acetal: The isopropylidene group is introduced to protect the 2,3-hydroxyl groups.
Glycosylation Reaction: The protected mannopyranosyl unit is glycosylated with another mannopyranosyl unit to form the desired compound.
Deprotection: The protective groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for such complex carbohydrates often involve:
Enzymatic Synthesis: Using specific enzymes to catalyze the formation of glycosidic bonds.
Chemical Synthesis: Employing chemical reagents and catalysts under controlled conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-beta-D-mannopyranose: A simpler analog with similar structural features.
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl: Another derivative with acetyl protection.
Isopropylidene-protected carbohydrates: Compounds with similar protective groups.
Uniqueness
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano is unique due to its specific combination of protective groups and glycosidic linkages, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBVUORQLNNAB-NFDGPPLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747042 |
Source
|
Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67591-05-3 |
Source
|
Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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